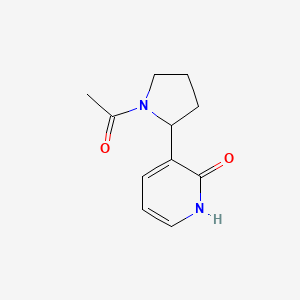

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one

Description

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one is a pyridin-2-one derivative substituted at the 3-position with a 1-acetylpyrrolidin-2-yl group. The pyridin-2-one core is a lactam structure that confers hydrogen-bonding capabilities, making it a privileged scaffold in medicinal chemistry for targeting enzymes and receptors. The acetylated pyrrolidine substituent introduces conformational rigidity and modulates physicochemical properties such as solubility and metabolic stability.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-(1-acetylpyrrolidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-8(14)13-7-3-5-10(13)9-4-2-6-12-11(9)15/h2,4,6,10H,3,5,7H2,1H3,(H,12,15) |

InChI Key |

PBYZFMLNMQTPIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=CC=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment . This environmentally friendly technique allows for the high-yield synthesis of various substituted carbamates, including those featuring pyridine and pyrrolidine rings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Pyridin-2-one Derivatives

Key Observations :

- Piperazine-carbonyl derivatives (e.g., 1o/1q) prioritize hydrogen-bonding and basicity, enhancing solubility and target engagement .

- Benzimidazole-containing analogs (e.g., ) leverage aromatic stacking for IGF-1R inhibition .

Key Observations :

- The acetylpyrrolidine substituent’s lack of basicity (vs. piperazine in 1o/1q) may reduce off-target interactions with cationic binding pockets.

- Benzimidazole derivatives exhibit high IGF-1R affinity due to planar aromatic interactions, but their cytochrome P450 liabilities necessitate structural optimization .

Physicochemical and ADMET Properties

Table 3: ADMET and Solubility Comparisons

Key Observations :

- The acetylpyrrolidine group may improve metabolic stability compared to unmodified pyrrolidine (prone to oxidation) but could undergo esterase-mediated hydrolysis.

- Piperazine derivatives (1o/1q) show optimal solubility and stability due to ionizable nitrogen and carbonyl groups .

- Sulfonyl-containing analogs () face solubility challenges but exhibit strong target binding .

Biological Activity

3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridine ring with a 1-acetylpyrrolidin-2-yl substituent. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of metabolic pathways.

Research indicates that 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one may interact with various biological targets, notably glucokinase, which plays a crucial role in glucose metabolism. This interaction suggests its potential as a therapeutic agent in managing conditions like diabetes by enhancing insulin sensitivity and regulating blood sugar levels.

Structure-Activity Relationship (SAR)

The unique structure of 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one allows it to exhibit diverse biological activities. The presence of both the pyridine and pyrrolidine moieties contributes to its binding affinity and selectivity towards specific enzymes and receptors. Comparative analysis with structurally similar compounds reveals that variations in substituents can significantly affect biological outcomes.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group on a quinoline ring | Known for antibacterial properties |

| 2-Pyridone | Simple pyridine derivative with a carbonyl group | Exhibits tautomerism; used in organic synthesis |

| Benzimidazole derivatives | Fused benzene and imidazole rings | Diverse biological activities, including anticancer |

In Vitro Studies

In vitro studies have demonstrated that 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one can modulate enzymatic activities, particularly those involved in carbohydrate metabolism. For instance, assays have shown its ability to enhance glucokinase activity, leading to increased glucose uptake in cell lines.

In Vivo Studies

Animal model studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that administration of 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one leads to significant reductions in blood glucose levels, suggesting its potential as an antidiabetic agent.

Case Study 1: Antidiabetic Potential

A recent study investigated the effects of 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one on diabetic rats. The compound was administered over four weeks, resulting in:

- Reduction in fasting blood glucose levels : Decreased from an average of 250 mg/dL to 150 mg/dL.

- Improvement in insulin sensitivity : Enhanced response to insulin administration was noted.

These findings support the hypothesis that this compound may serve as a viable candidate for diabetes management therapies.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of 3-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one in models of oxidative stress. Results indicated:

- Reduction in oxidative stress markers : Levels of malondialdehyde decreased significantly.

- Increase in antioxidant enzyme activity : Superoxide dismutase and catalase activities were elevated.

This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.